molecular formula C10H10O2 B081218 4-Methoxy-1-indanone CAS No. 13336-31-7

4-Methoxy-1-indanone

Cat. No. B081218
CAS RN: 13336-31-7
M. Wt: 162.18 g/mol
InChI Key: BTYSYELHQDGJAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-1-indanone often involves multi-step chemical processes. For instance, the synthesis of related liquid crystalline polyacetylenes containing methoxy tails was achieved through consecutive esterification reactions, followed by polymerization (Kong & Tang, 1998). Similarly, derivatives of 4-Methoxy-1-indanone, such as 1,1-Dimethyl-4-indanol, have been synthesized via intramolecular Friedel–Crafts cyclization (Wang, Wu, & Xia, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-1-indanone has been characterized using techniques like X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, was determined, revealing details about its molecular conformation and intermolecular hydrogen bonds (Mantelingu et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving 4-Methoxy-1-indanone or its derivatives are diverse. For instance, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of 2-phenyl-1-indanone, demonstrating the compound's reactivity in acid-catalyzed conditions (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of materials containing 4-Methoxy-1-indanone derivatives, such as liquid crystalline polyacetylenes, have been extensively studied. These studies often focus on mesomorphic behavior and transitions under various temperature conditions, as well as molecular alignments (Kong & Tang, 1998).

Scientific Research Applications

  • Energetic Characterization in Biomass Degradation : Indanone derivatives, including variants of 4-Methoxy-1-indanone, have been studied for their energetic properties, important in biomass degradation. They have been analyzed using calorimetric techniques and computational methodologies to determine enthalpies of combustion and sublimation (Silva, Lima, & da Silva, 2018).

  • Microbiological Transformations : Research on microbiological transformations of nonsteroidal structures, including methoxy-substituted indanone derivatives, has revealed their potential for novel chemical conversions and pharmaceutical applications (Wieglepp, Hoyer, & Kieslich, 1973).

  • Neurological Condition Treatment : Methoxy substituted 2-benzylidene-1-indanone derivatives have been explored for their potential in treating neurological conditions. They have shown affinity for A1 and A2A receptors, relevant in neuropharmacology (Janse van Rensburg, Legoabe, Terre’Blanche, & van der Walt, 2019).

  • Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of indanone derivatives, including 4-Methoxy-1-indanone. These studies provide insights into the chemical properties and potential applications in synthetic chemistry (Ortiz-Marciales et al., 2000).

  • Pharmacological Studies : Indanone derivatives have been evaluated for their pharmacological properties, including as inhibitors of enzymes and potential treatment agents for diseases like Alzheimer's (Nan et al., 2016).

Safety And Hazards

4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction . It may be used in the synthesis of isomeric mixtures of oximes .

properties

IUPAC Name

4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSYELHQDGJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404125
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-indanone

CAS RN

13336-31-7
Record name 4-Methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Methyl iodide (69 ml) is added dropwise over a period of 15 minutes to a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) dissolved in DMF (1.5 liter) cooled to 0° C. under nitrogen. The reaction mixture is stirred at RT for 24 hours and partitioned between methylene chloride and water. The methylene chloride fraction is washed with water and 2% aqueous NaOH and dried over Na2SO4. The dried extract is filtered, concentrated in vacuo and the residue dissolved in hot methanol which upon cooling forms a precipitate. The precipitate is filtered and recrystallized from methanol yielding the methoxy product as a solid, M.P. 104°-106° C.
Quantity
69 mL
Type
reactant
Reaction Step One
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150 g
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154 g
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reactant
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Quantity
1.5 L
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solvent
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Synthesis routes and methods II

Procedure details

4-Hydroxy-1-indanone (5.0 g, 33.7 mmol) was dissolved in acetone (170 mL) and then potassium carbonate (9.0 g, 138.21 mmol) and MeI (9.6 g, 67.5 mmol) were added. The resulting suspension was heated to 50° C. and stirred for 3 days at which time the reaction mixture was concentrated under reduced pressure. The residue was partitioned between EtOAc and water. The organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound (5.4 g, 98%) as a yellow solid. GC-MS m/z[M+H]+ 163.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
9 g
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reactant
Reaction Step Two
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

To a mixture of 4-hydroxy-indan-1-one (14.5 g, 0.0979 mol) and 27.08 g (0.195 mol) of potassium carbonate was added 500 mL of acetone and 48.7 mL (0.78 mol) of methanol with stirring and the resulting mixture was heated to reflux for 4 h, cooled, and allowed to stand at room temperature for 10 h. The above mixture was filtered, concentrated under vacuo, the solid residue was dissolved in methanol, heated and filtered. The filtrate was concentrated to a volume of 100 mL, cooled and filtered to afford 12.6 g (79%) of 4-methoxy-indan-1-one.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
27.08 g
Type
reactant
Reaction Step One
Quantity
48.7 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1-indanone
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Citations

For This Compound
30
Citations
ALR Silva, GP León, MDMC Ribeiro da Silva - Applied Sciences, 2023 - mdpi.com
This experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones has been carried out using mostly calorimetric …
Number of citations: 2 www.mdpi.com
J Zhang - 1993 - search.proquest.com
… % yield of the expected 4-methoxy-1-indanone (41a) and none … The former failed to give 4-methoxy-1-indanone (41a)125 … an attempt to prepare some 4-methoxy-1-indanone (41a). The …
Number of citations: 4 search.proquest.com
BS Lee, SY Chu, IY Lee, BS Lee, JU Song… - Bulletin of the Korean …, 2000 - academia.edu
Hydrocarbostyril, which is a key intermediate in our new synthetic route to 6-nitroquipazine, can be prepared from 1-indanone oxime by Beckmann rearrangement. We have optimized …
Number of citations: 25 www.academia.edu
DW Armstrong, KH Gahm, LW Chang - Microchemical journal, 1997 - Elsevier
Forty chiral substituted tetralins, indans, and benzosuberans were synthesized and resolved by gas chromatography using a chiral stationary phase. The substituent groups include …
Number of citations: 8 www.sciencedirect.com
SR Haadsma-Svensson, KA Cleek… - Journal of medicinal …, 2001 - ACS Publications
… To a solution of 4-methoxy-1-indanone (2.00 g, 12.4 mmol) in methanol (30 mL) at 40 C was added n-butylnitrite (1.60 mL, 13.5 mmol) followed by concentrated HCl (1.2 mL). The …
Number of citations: 62 pubs.acs.org
JO Lim, MK Jin, HC Ryu, DW Kang, J Lee… - European journal of …, 2009 - Elsevier
A series of bicyclic analogues having indan and tetrahydronaphthalene templates in the A-region were designed as conformationally constrained analogues of our previously reported …
Number of citations: 8 www.sciencedirect.com
ALR Silva, MDMCR da Silva - BOOK OF ABSTRACTS, 2022 - bitok.datastore.pt
… The present work reports an experimental and computational study of thermodynamic properties of 4methoxy-1-indanone. The standard molar enthalpy of formation of the compound, in …
Number of citations: 3 bitok.datastore.pt
J Rodrigues, J Charris, J Domínguez… - Memórias do Instituto …, 2009 - SciELO Brasil
… In short, a mixture of the 2-chloro-3-formylquinoline (1 mmol), 4-methoxy-1-indanone (1 mmol) and sodium methoxide (catalytic) in methanol (8 mL) was stirred at RT overnight. Water …
Number of citations: 7 www.scielo.br
WH Pearson, W Fang - The Journal of Organic Chemistry, 2000 - ACS Publications
… The desired methoxyindene 53 was prepared from commercially available 4-methoxy-1-indanone (60) by sodium borohydride reduction and dehydration according to Grieco's …
Number of citations: 134 pubs.acs.org
A Rioz‐Martínez, G de Gonzalo, DE Torres Pazmiño… - 2009 - Wiley Online Library
… Thus, 4-methoxy-1-indanone (8a) was not a substrate for the HAPMO-catalysed reaction, whereas the Baeyer–Villiger oxidations of 9a and 10a led to the expected lactones 9b and 10b …

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